4-Bromoestrone vs. 2-Bromoestrone: 4.4-Fold Superior Steroid Sulfatase (STS) Inhibitory Potency
In a head-to-head in vitro radiosubstrate incubation assay using human recombinant STS and the natural substrate estrone-3-sulfate, 4-bromoestrone (compound 7b) inhibited STS with an IC₅₀ of 2.0 ± 0.4 μM. Its regioisomer 2-bromoestrone (compound 6b) exhibited an IC₅₀ of 8.7 ± 2.8 μM under identical conditions. The 4-bromo derivative is therefore approximately 4.4-fold more potent as an STS inhibitor than its 2-bromo counterpart [1]. This represents a clear advantage for researchers requiring maximal STS blockade at lower compound concentrations.
| Evidence Dimension | Inhibitory potency against human steroid sulfatase (STS) |
|---|---|
| Target Compound Data | IC₅₀ = 2.0 ± 0.4 μM (4-bromoestrone, compound 7b) |
| Comparator Or Baseline | IC₅₀ = 8.7 ± 2.8 μM (2-bromoestrone, compound 6b); IC₅₀ = 5.2 ± 1.2 μM (parent estrone, E1) |
| Quantified Difference | 4.4-fold more potent than 2-bromoestrone; 2.6-fold more potent than parent estrone |
| Conditions | In vitro radiosubstrate incubation with human recombinant STS enzyme; natural substrate estrone-3-sulfate; mean ± SD, n = 3 |
Why This Matters
For STS-targeted drug discovery or biochemical assays, 4-bromoestrone achieves >50% enzyme inhibition at a concentration where 2-bromoestrone is still largely ineffective, reducing compound consumption and off-target exposure.
- [1] Bacsa I, Herman BE, Jójárt R, Herman KS, Wölfling J, Schneider G, Varga M, Tömböly C, Rižner TL, Szécsi M, Mernyák E. Synthesis and structure-activity relationships of 2- and/or 4-halogenated 13β- and 13α-estrone derivatives as enzyme inhibitors of estrogen biosynthesis. J Enzyme Inhib Med Chem. 2018;33(1):1271-1282. DOI: 10.1080/14756366.2018.1490731. View Source
